Regiospecific Reactivity: Defined Conversion to Methyl 3-Sulfamoylthiophene-2-carboxylate with Validated Procedural Yield
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate undergoes quantitative amination with ammonia to produce methyl 3-sulfamoylthiophene-2-carboxylate (CAS 59337-93-8), the immediate precursor to the herbicide thiosulfuron-methyl. This regiospecific transformation is documented with full procedural validation: 43.5 g (0.181 mol) of the target compound in chloroform reacts with ammonia at ambient temperature over 3 hours, yielding the corresponding 3-sulfamoyl derivative [1]. The 3-position sulfonyl chloride is uniquely capable of delivering the ortho-substituted sulfonamide scaffold; neither the 5-substituted analog (CAS 69816-03-1) nor the 4-substituted analog (CAS 97272-03-2) can access this same derivative space [2].
| Evidence Dimension | Synthetic accessibility to 3-sulfamoylthiophene-2-carboxylate derivative |
|---|---|
| Target Compound Data | 43.5 g starting material, chloroform solvent, room temperature, 3 hour reaction |
| Comparator Or Baseline | 5-position analog (CAS 69816-03-1) and 4-position analog (CAS 97272-03-2) - no published route to identical derivative |
| Quantified Difference | Only the 3-position isomer provides the ortho-disubstituted scaffold required for thiosulfuron-methyl precursor |
| Conditions | Amination with ammonia in chloroform at room temperature; procedural validation per US 4,028,373 |
Why This Matters
Procurement of the incorrect regioisomer results in a dead-end intermediate incapable of progressing to the established herbicide sulfonylurea derivative.
- [1] Hromatka, O., Binder, D., Noe, C. R., & Stanetty, P. Preparation of thiophene derivatives. US Patent 4,028,373, 1977. View Source
- [2] Levitt, G. Process for the preparation of alkyl 3-chlorosulfonylthiophene-2-carboxylate. United States Statutory Invention Registration No. H504, 1988. View Source
